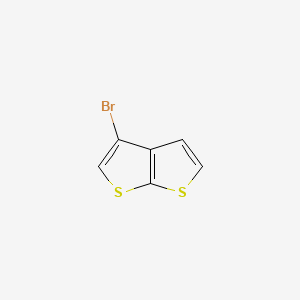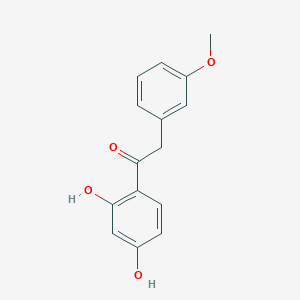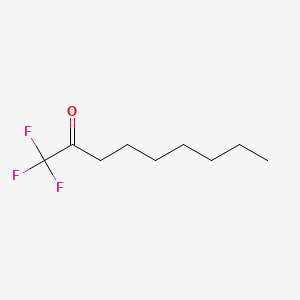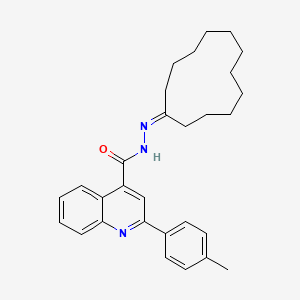
N'-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal and synthetic organic chemistry. This particular compound is characterized by the presence of a quinoline core, a cyclododecylidene group, and a 4-methylphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Miller, and Friedländer syntheses . These methods often involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
For the specific synthesis of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide, the following steps are generally involved:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Cyclododecylidene Group Addition: Finally, the cyclododecylidene group can be added through a condensation reaction with cyclododecanone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbohydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe for studying biological systems due to the quinoline core’s fluorescent properties.
Medicine: Investigation of its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carbohydrazide: A simpler analog without the cyclododecylidene and 4-methylphenyl groups.
2-Phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N’-cyclododecylidene-2-phenylquinoline-4-carbohydrazide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N’-cyclododecylidene-2-(4-methylphenyl)quinoline-4-carbohydrazide is unique due to the presence of both the cyclododecylidene and 4-methylphenyl groups, which may confer distinct physicochemical properties and biological activities. These structural features can enhance its solubility, stability, and interaction with biological targets compared to simpler analogs.
Propriétés
Numéro CAS |
351156-37-1 |
|---|---|
Formule moléculaire |
C29H35N3O |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-(cyclododecylideneamino)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H35N3O/c1-22-17-19-23(20-18-22)28-21-26(25-15-11-12-16-27(25)30-28)29(33)32-31-24-13-9-7-5-3-2-4-6-8-10-14-24/h11-12,15-21H,2-10,13-14H2,1H3,(H,32,33) |
Clé InChI |
ABAMGWDEQJUJJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C4CCCCCCCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


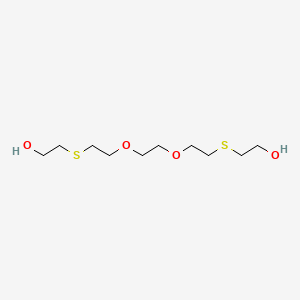
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
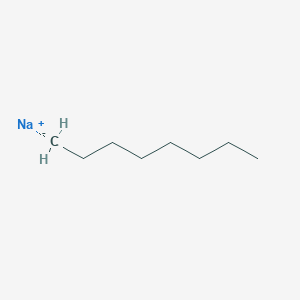
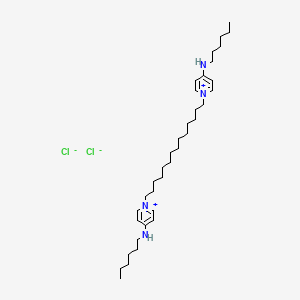
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)

